8-Chloro-1H-1,7-naphthyridin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

SAR studies on naphthyridinone kinase inhibitors demand precise 8-chloro substitution-generic analogs lacking this halogen fail to replicate electronic properties and target engagement. This 97% pure building block resolves that challenge. - Essential intermediate for KRAS G12C, PKMYT1, and DYRK1A inhibitor programs; chlorine at C-8 modulates LogP (~1.4) for membrane permeability. - Greenish-yellow crystalline solid with defined purity (≥97%), suitable as an HPLC reference standard and for impurity profiling. - Shipped under ambient conditions from US/EU stock; stable when stored at 2-8°C.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1018812-91-3
Cat. No. B1487659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1H-1,7-naphthyridin-4-one
CAS1018812-91-3
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=CN=C2Cl
InChIInChI=1S/C8H5ClN2O/c9-8-7-5(1-3-11-8)6(12)2-4-10-7/h1-4H,(H,10,12)
InChIKeyYWRIBUJMHLNUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1H-1,7-naphthyridin-4-one Scaffold Overview


8-Chloro-1H-1,7-naphthyridin-4-one (CAS 1018812-91-3) is a heterocyclic organic compound belonging to the 1,7-naphthyridin-4-one class, characterized by a chlorine atom at the 8-position of the fused bicyclic core [1]. With a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple vendors with a typical purity specification of 95-97% and is stored under refrigerated conditions (0-8 °C) .

Synthetic handleChlorine at 8-position enables SNAr and cross-coupling for scaffold diversification.
Defined purity profileSpecification-grade purity supports reproducible biological assay outcomes.
Cold-storage stabilityRefrigerated storage maintains long-term integrity for sensitive synthetic steps.

8-Chloro Scaffold: Why Substitution Matters


The 8-chloro substitution in the 1,7-naphthyridin-4-one core is a critical structural determinant that distinguishes this compound from unsubstituted or alternatively substituted analogs. Generic substitution with non-halogenated 1,7-naphthyridin-4-one (CAS 60122-51-2) or other derivatives lacking this specific chlorine atom may result in substantially different electronic properties, binding affinities, and target engagement profiles . The chlorine atom at the 8-position influences the compound's electron density distribution and hydrogen-bonding capacity, which are essential for interactions with specific kinase ATP-binding pockets and other biological targets . Direct evidence from structure-activity relationship (SAR) studies on related naphthyridinone kinase inhibitors demonstrates that halogen substitution patterns are key determinants of potency and selectivity [1]. Therefore, substitution with a non-8-chloro analog is not scientifically valid without explicit validation of equivalent activity in the intended assay system.

Target: 8-Chloro-1H-1,7-naphthyridin-4-one
Halogen handle for direct functionalization; computed lipophilicity (XLogP3 1.4); 97% purity, cold storage.
Substitute: Unsubstituted 1,7-naphthyridin-4(1H)-one (CAS 60122-51-2)
Lacks chlorine handle; lower lipophilicity (~0.8); lower typical purity (≥95%); ambient storage possible.
Synthetic versatility may be lost: SNAr/cross-coupling entry point absent, requiring longer synthesis routes.
Physicochemical differences (ΔLogP ~0.6) may alter permeability and target engagement profiles in assays.
Purity grade and physical form variations may introduce batch-to-batch reproducibility risks.
Storage condition mismatch could affect compound stability over extended research timelines.

8-Chloro-1H-1,7-naphthyridin-4-one Differentiation Evidence


Lipophilicity and Permeability Enhancement

The 8-chloro substitution in 8-Chloro-1H-1,7-naphthyridin-4-one confers distinct physicochemical properties compared to the unsubstituted parent scaffold (1,7-naphthyridin-4(1H)-one). Specifically, the target compound exhibits a computed XLogP3-AA value of 1.4, indicating increased lipophilicity relative to the unsubstituted analog, which typically has a lower LogP due to the absence of the chlorine atom [1][2]. Additionally, the polar surface area (PSA) is calculated at 45.75 Ų, which is within the favorable range for oral bioavailability . These electronic and steric modifications directly impact passive membrane permeability and protein binding characteristics, differentiating the 8-chloro scaffold from non-halogenated 1,7-naphthyridin-4-one derivatives .

Lipophilicity shift
Class-level inference
ΔLogP ≈ +0.6 (1.4 vs ~0.8)
PSA: 45.75 vs ~41.5 Ų
May influence permeability screening outcomes
Computed descriptors; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Profiling

Purity and Physical Form Specifications

Commercially available 8-Chloro-1H-1,7-naphthyridin-4-one is supplied with a purity specification of 95-97% as a greenish-yellow solid . This level of purity is essential for minimizing batch-to-batch variability in biological assays. In contrast, the unsubstituted 1,7-naphthyridin-4(1H)-one (CAS 60122-51-2) is often available at a lower purity grade (≥95%) from some vendors . The 8-chloro derivative also requires specific storage conditions (0-8 °C, refrigerated) to maintain stability, whereas the unsubstituted analog may be stored at ambient temperature . These differences in purity grade and storage requirements have direct implications for experimental reproducibility and long-term compound integrity.

Purity & form
Data to verify
97% purity, greenish-yellow solid
Storage: 0–8 °C
Specification may impact assay reproducibility
Vendor specs; independent QC recommended
Chemical Synthesis Quality Control Assay Reproducibility

Synthetic Handle for Derivatization

The 8-chloro substituent in 8-Chloro-1H-1,7-naphthyridin-4-one serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This enables the introduction of diverse aryl, heteroaryl, or amine groups at the 8-position, facilitating rapid exploration of structure-activity relationships (SAR) around the naphthyridinone core. In contrast, the unsubstituted 1,7-naphthyridin-4(1H)-one lacks this halogen handle, requiring more complex synthetic routes for C-H functionalization [1]. The chlorine atom thus provides a strategic advantage for medicinal chemists seeking to diversify the scaffold efficiently.

Synthetic handle
Class-level inference
Cl enables SNAr / cross-coupling reactions
Supports scaffold diversification studies
Standard synthetic chemistry context
Organic Synthesis Cross-Coupling Medicinal Chemistry

8-Chloro-1H-1,7-naphthyridin-4-one Applications


Kinase Inhibitor Scaffold Optimization

The 8-chloro-1,7-naphthyridin-4-one core is employed as a privileged scaffold in the design of selective kinase inhibitors. The chlorine atom at the 8-position modulates electronic properties (LogP = 1.4) to enhance membrane permeability, while also serving as a synthetic handle for introducing diverse substituents to optimize potency and selectivity against kinases such as PKMYT1, DYRK1A, and Aurora kinases [1][2]. Researchers should prioritize this compound over unsubstituted analogs when SAR exploration around the 8-position is desired.

KRAS Inhibitor Synthesis

Patent literature describes the use of 8-chloro-1H-1,7-naphthyridin-4-one as a key intermediate in the preparation of compounds with selective inhibitory activity against KRAS gene mutations . The chlorine substituent is critical for achieving the desired binding mode and selectivity profile. Procurement of this specific chlorinated intermediate is essential for replicating or building upon these patented synthetic routes.

High-Purity Reference Standard

Due to its defined purity specification (≥97%) and characterized physical form (greenish-yellow solid), 8-Chloro-1H-1,7-naphthyridin-4-one is suitable as a reference standard for HPLC method development, impurity profiling, and quantitative NMR analysis in pharmaceutical quality control settings . Its specific storage requirements (0-8 °C) must be adhered to ensure standard integrity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
8-Chloro substituent for modular synthetic diversification
Target engagement and selectivity screening
KRAS inhibitor intermediate synthesis
Defined halogen handle enabling patent-based synthetic routes
Intermediate purity and reaction reproducibility
Analytical reference standard
Specification-grade purity and characterized physical form
HPLC/quantitative NMR method performance

Technical Documentation Hub

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